![molecular formula C12H15Cl2NOS B14416369 Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- CAS No. 81785-22-0](/img/structure/B14416369.png)
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a phenyl group, a chloroethylthio substituent, and an additional chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- typically involves multiple steps. One common method includes the reaction of N-phenylbutanamide with 2-chloroethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- involves its interaction with specific molecular targets. The chloroethylthio group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenyl group may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Butanamide, N-phenyl-: Lacks the chloroethylthio and additional chlorine substituents.
Butanamide, 3-chloro-N-phenyl-: Lacks the chloroethylthio substituent.
Butanamide, 4-[(2-chloroethyl)thio]-N-phenyl-: Lacks the additional chlorine atom.
Uniqueness
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- is unique due to the presence of both the chloroethylthio group and the additional chlorine atom, which confer distinct chemical and biological properties
属性
CAS 编号 |
81785-22-0 |
|---|---|
分子式 |
C12H15Cl2NOS |
分子量 |
292.2 g/mol |
IUPAC 名称 |
3-chloro-4-(2-chloroethylsulfanyl)-N-phenylbutanamide |
InChI |
InChI=1S/C12H15Cl2NOS/c13-6-7-17-9-10(14)8-12(16)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16) |
InChI 键 |
FVNRSCJPRHTSCD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CC(CSCCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
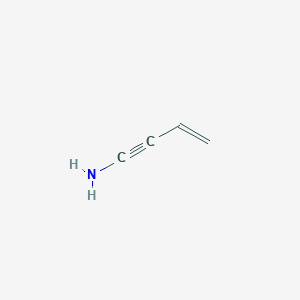

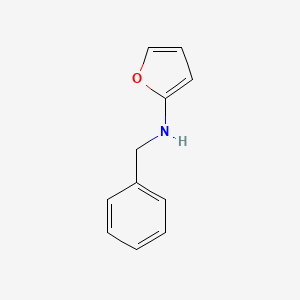

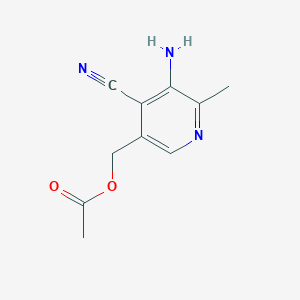
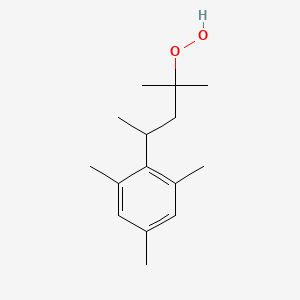
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
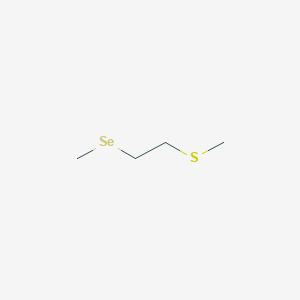
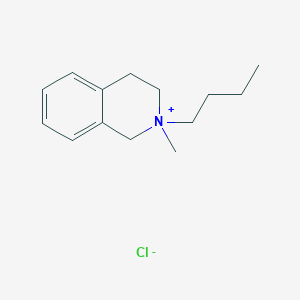
silane](/img/structure/B14416372.png)
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
